Positional Isomerism Drives >100-Fold Difference in Antimicrobial Co-Potentiation Activity Relative to 7-Amino Isomer
In a hit‑expansion screen around chloroxine, the 7‑amino‑5‑chloro‑8‑quinolinol isomer exhibited a pIC50 of approximately 3.4 when co‑administered with ceftazidime against Burkholderia thailandensis, compared with chloroxine’s pIC50 of 5.5, representing a >100‑fold decrease in potency [1]. The 3‑amino‑5,7‑dichloro isomer places the amino group in a different electronic environment on the quinoline ring, which is predicted to produce a divergent activity profile not interchangeable with the 7‑amino analog.
| Evidence Dimension | Ceftazidime co‑potentiation pIC50 |
|---|---|
| Target Compound Data | Not directly measured (structural analog of 7‑amino‑5‑chloro‑8‑quinolinol) |
| Comparator Or Baseline | 7‑Amino‑5‑chloro‑8‑quinolinol pIC50 ≈ 3.4; Chloroxine pIC50 = 5.5 |
| Quantified Difference | >100‑fold difference between chloroxine and its 7‑amino derivative |
| Conditions | B. thailandensis, 24 h incubation, PrestoBlue viability assay |
Why This Matters
Demonstrates that the position of the amino substituent is a decisive factor for biological activity, making the 3‑amino isomer a non‑interchangeable chemical probe.
- [1] PLOS ONE. Drug screening to identify compounds to act as co-therapies for the treatment of Burkholderia species. Fig. 5. 2021. DOI: 10.1371/journal.pone.0248119.g005. View Source
